molecular formula C23H29ClN2O4 B4178774 N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide

Cat. No. B4178774
M. Wt: 432.9 g/mol
InChI Key: GARRZBKVDLKQJO-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide, also known as Tropisetron, is a selective serotonin 5-HT3 receptor antagonist that is commonly used in the treatment of nausea and vomiting caused by chemotherapy and radiation therapy. Tropisetron is a potent and highly specific antagonist of the 5-HT3 receptor, which is a type of serotonin receptor found in the central and peripheral nervous systems.

Mechanism of Action

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide exerts its pharmacological effects by selectively blocking the 5-HT3 receptor, which is a ligand-gated ion channel that mediates the effects of serotonin on the central and peripheral nervous systems. By blocking the 5-HT3 receptor, N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide reduces the release of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide has been shown to have a range of biochemical and physiological effects in various animal models and human clinical trials. These effects include the modulation of neurotransmitter release, the reduction of anxiety and depression-like behaviors, and the improvement of cognitive function and memory.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide is a highly specific and potent antagonist of the 5-HT3 receptor, which makes it a valuable tool for studying the role of the serotonergic system in various neurological and psychiatric disorders. However, N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide has limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy and safety in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide and its therapeutic applications. These include the development of novel N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide derivatives with improved pharmacokinetic properties and the investigation of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide's effects on other neurotransmitter systems such as the glutamatergic and GABAergic systems. Additionally, further studies are needed to elucidate the mechanisms underlying N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide's anxiolytic and antidepressant effects and to explore its potential use in combination with other drugs for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide has been shown to have anxiolytic and antidepressant effects in animal models and human clinical trials, which may be due to its ability to modulate the serotonergic system in the brain.

properties

IUPAC Name

N-(3-chloro-2-pyrrolidin-1-ylphenyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O4/c1-4-28-19-14-16(15-20(29-5-2)22(19)30-6-3)23(27)25-18-11-9-10-17(24)21(18)26-12-7-8-13-26/h9-11,14-15H,4-8,12-13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARRZBKVDLKQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-pyrrolidin-1-ylphenyl)-3,4,5-triethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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